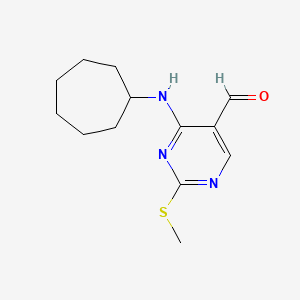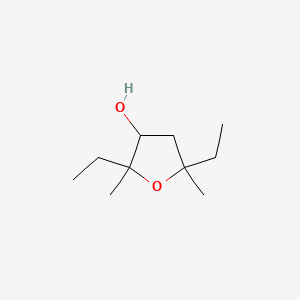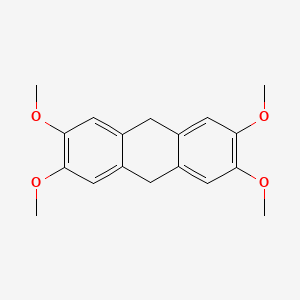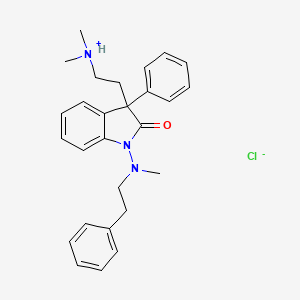
3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique indolinone core structure, which is often associated with significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Substitution Reactions: The introduction of the dimethylaminoethyl and methylphenethylamino groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a strong base and a suitable leaving group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(Dimethylamino)ethyl)-1-(phenethylamino)-3-phenyl-2-indolinone hydrochloride
- 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-quinolinone hydrochloride
Uniqueness
The uniqueness of 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride lies in its specific substitution pattern and the presence of both dimethylaminoethyl and methylphenethylamino groups. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Would you like more details on any specific section?
Propiedades
Número CAS |
33456-22-3 |
|---|---|
Fórmula molecular |
C27H32ClN3O |
Peso molecular |
450.0 g/mol |
Nombre IUPAC |
dimethyl-[2-[1-[methyl(2-phenylethyl)amino]-2-oxo-3-phenylindol-3-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C27H31N3O.ClH/c1-28(2)21-19-27(23-14-8-5-9-15-23)24-16-10-11-17-25(24)30(26(27)31)29(3)20-18-22-12-6-4-7-13-22;/h4-17H,18-21H2,1-3H3;1H |
Clave InChI |
WUJIXMCYNOXSCD-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCC1(C2=CC=CC=C2N(C1=O)N(C)CCC3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)
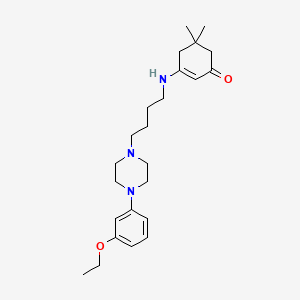

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)

![N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)
![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)

